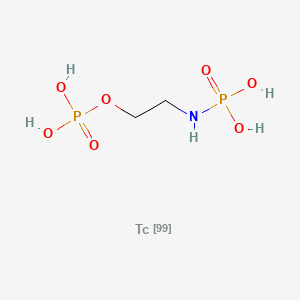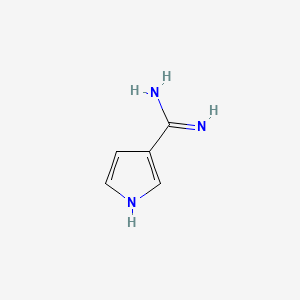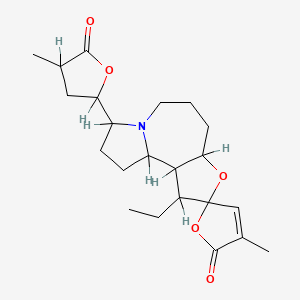
Stemoninine
Overview
Description
Stemonine is a natural product found in Stemona pierrei, Stemona japonica, and Stemona sessilifolia with data available.
Scientific Research Applications
Antitussive Properties : Stemoninine has demonstrated significant antitussive (cough-suppressing) activity. This has been evidenced in studies using the citric acid-induced guinea pig cough model, where this compound showed strong activity after both oral and intraperitoneal administrations (Lin et al., 2008). Additional research supports these findings, indicating that this compound and related Stemona alkaloids act on the peripheral cough reflex pathway, while another compound, croomine, from the same plant acts on the central part of the cough reflex pathway (Xu et al., 2010).
Chemical Analysis and Isolation : Research has been conducted on isolating and characterizing various this compound-type alkaloids from Stemona tuberosa and other Stemona species. These studies have led to the identification of several new alkaloids with structural similarities to this compound (Wang et al., 2008). The structural elucidation of these alkaloids is crucial for understanding their pharmacological properties and potential applications.
Pharmacokinetic Studies : There have been advancements in pharmacokinetic studies involving this compound. For example, a high-performance liquid chromatography method was developed for determining this compound in rat plasma, which is vital for understanding the compound's behavior in the body after administration (Jiang et al., 2011).
Chemotaxonomic Significance : The simultaneous isolation of stenine- and this compound-type alkaloids from Stemona tuberosa has provided chemotaxonomic clues for the relationship between different genera in the same family. This adds a new chemical type and increases the chemical diversity of Stemona tuberosa, which is important for botanical classification and understanding the evolutionary relationships between plant species (Zhang et al., 2014).
Mechanism of Action
Target of Action
Stemonine, a traditional Chinese herb, has been demonstrated to exhibit anti-inflammatory and antioxidant properties . It is a potential drug for the treatment of respiratory diseases . The primary targets of Stemonine are specific enzymes, markers of oxidative stress, and the inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 .
Mode of Action
Stemonine interacts with its targets in a dose-dependent manner . It decreases the levels of enzymes and cytokines associated with inflammation and oxidative stress . In addition, Stemonine dose-dependently increases the amount of superoxide dismutase .
Biochemical Pathways
Stemonine affects the biochemical pathways related to inflammation and oxidative stress . It reduces the production of reactive oxygen species (ROS) and certain inflammatory mediators, resulting in changes to vascular permeability, airway constriction, and tissue injury .
Result of Action
Stemonine significantly alleviates lung injury by decreasing the levels of enzymes and cytokines associated with inflammation and oxidative stress . It reduces lung inflammation in mice with PM 2.5-induced chronic obstructive pulmonary disease (COPD), providing a novel approach for the treatment of PM 2.5-induced respiratory diseases .
Future Directions
In the future, it is necessary to design experiments to deeply understand the development and clinical use of Stemonae Radix . Comparing the diverse bioactivities of Stemona alkaloids, stemofoline-type derivatives are the most versatile compounds representing promising lead structures for further development as commercial agents in agriculture and medicine .
Biochemical Analysis
Biochemical Properties
Stemoninine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where this compound acts as an inhibitor, demonstrating significant activity with an IC50 value of 3.74 µmol . This inhibition is crucial for its antitussive and insecticidal properties. Additionally, this compound interacts with inflammatory mediators, inhibiting their expression and thereby exhibiting anti-inflammatory effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reverse permeability glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents . It also affects the expression of inflammatory mediators, reducing inflammation in treated cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This action is responsible for its antitussive and insecticidal effects. Additionally, this compound inhibits the expression of inflammatory mediators by interfering with specific signaling pathways, thereby reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its biological activity over extended periods, with no significant loss of efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitussive and anti-inflammatory effects without any adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, hydration, and reduction . These metabolic transformations are crucial for its biological activity and pharmacokinetics. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, facilitating its conversion into active metabolites . These metabolic pathways also influence the compound’s bioavailability and therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments . This localization is essential for its interactions with enzymes and proteins, influencing its overall biological activity.
Properties
IUPAC Name |
3-ethyl-3'-methyl-11-(4-methyl-5-oxooxolan-2-yl)spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINUUSQOLRQGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989952 | |
| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69772-72-1 | |
| Record name | Stemonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-Ethyl-4-methyl-8'-(4-methyl-5-oxooxolan-2-yl)-1',3'a,4',5',6',8',9',10',10'a,10'b-decahydro-5H-spiro[furan-2,2'-furo[3,2-c]pyrrolo[1,2-a]azepin]-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




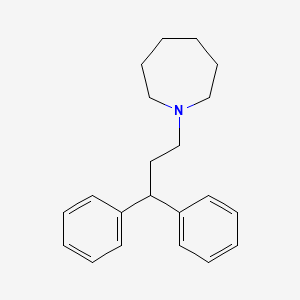


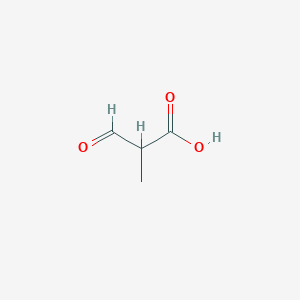
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)
![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)




